Cadaverine(2+)

Description

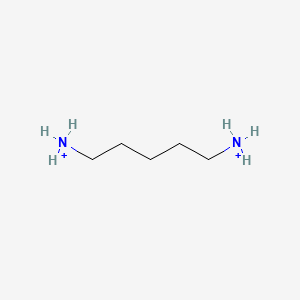

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H16N2+2 |

|---|---|

Molecular Weight |

104.19 g/mol |

IUPAC Name |

5-azaniumylpentylazanium |

InChI |

InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/p+2 |

InChI Key |

VHRGRCVQAFMJIZ-UHFFFAOYSA-P |

SMILES |

C(CC[NH3+])CC[NH3+] |

Canonical SMILES |

C(CC[NH3+])CC[NH3+] |

Origin of Product |

United States |

Cadaverine 2+ Biosynthesis Pathways and Regulation

L-Lysine Decarboxylation as the Primary Biosynthetic Route

The predominant and most well-studied pathway for Cadaverine(2+) synthesis is the direct decarboxylation of the amino acid L-lysine. nih.govmdpi.comnih.gov This single-step reaction is catalyzed by a class of enzymes known as lysine (B10760008) decarboxylases (LDCs), which remove the carboxyl group from L-lysine to produce cadaverine (B124047) and carbon dioxide. wikipedia.orgresearchgate.net This process is a key component of the acid stress response system in many bacteria, such as Escherichia coli, where the consumption of a proton during the reaction helps to increase the intracellular pH, thereby protecting the cell from acidic environments. nih.govwikipedia.orgjmb.or.kr

In microorganisms like Escherichia coli, two main lysine decarboxylase isoenzymes have been identified, each with distinct regulatory patterns and biochemical properties. researchgate.netjmb.or.kr These enzymes, LdcC and CadA, are responsible for catalyzing the conversion of L-lysine to cadaverine. nih.govmdpi.com Both enzymes require pyridoxal-5'-phosphate (PLP) as a cofactor to facilitate the decarboxylation reaction. mdpi.comnih.gov

The LdcC enzyme is considered a constitutive lysine decarboxylase. nih.gov Encoded by the ldcC gene, it is expressed at low levels under normal physiological pH conditions and its activity is largely independent of external pH changes. jmb.or.krnih.gov In E. coli, the ldcC gene codes for a protein of 713 amino acids. nih.gov Its constitutive nature suggests a role in routine metabolic functions beyond just acid stress response. nih.gov

In contrast to LdcC, CadA (also known as LdcI) is an acid-inducible enzyme that plays a crucial role in protecting bacteria from acidic environments. jmb.or.krnih.govnih.gov The expression of the cadA gene, which is part of the cadBA operon, is significantly upregulated under conditions of low external pH (around 5-6), the presence of its substrate L-lysine, and anaerobiosis. nih.govuniprot.org This enzyme, consisting of 715 amino acids in E. coli, consumes intracellular protons during the decarboxylation of lysine, thereby helping to maintain pH homeostasis. nih.govuniprot.orgecmdb.ca The produced cadaverine is then exported out of the cell by the lysine/cadaverine antiporter, CadB, which is co-expressed from the same operon. nih.govnih.gov

The two lysine decarboxylases, LdcC and CadA, exhibit distinct enzymatic properties, reflecting their different physiological roles. CadA is highly efficient under acidic conditions, while LdcC functions over a broader pH range but with lower catalytic efficiency. researchgate.net Enzyme kinetic studies have indicated that CadA has a lower Michaelis constant (Km) for lysine and a lower maximum reaction velocity (Vmax) when compared to LdcC. jmb.or.kr

| Enzyme | Gene | Type | Optimal pH | Key Characteristics |

| CadA (LdcI) | cadA | Acid-Inducible | ~6.0 jmb.or.kr | High catalytic efficiency under acidic conditions; crucial for acid stress response. researchgate.netnih.gov |

| LdcC | ldcC | Constitutive | ~7.6 (Broad range: 6.2-8.0) jmb.or.kruniprot.org | Functions over a wide pH range but exhibits lower catalytic efficiency. jmb.or.krresearchgate.net |

The expression of lysine decarboxylases is tightly regulated at the genetic level to ensure that cadaverine production aligns with the cell's metabolic state and environmental conditions. This is particularly evident for the acid-inducible CadA enzyme.

The transcriptional regulation of the cadBA operon, which encodes the inducible lysine decarboxylase CadA and the antiporter CadB, is a well-studied model of environmental sensing in bacteria. nih.gov The primary regulator is CadC, a membrane-bound transcriptional activator. nih.govnih.gov

Under neutral or alkaline pH, CadC activity is inhibited. nih.gov However, in an acidic environment and in the presence of external lysine, a conformational change in CadC alleviates this inhibition. nih.gov A detailed mechanism reveals that under acidic conditions, the disulfide bond isomerase DsbC reduces a disulfide bond in the periplasmic domain of CadC. nih.gov This exposes a cleavage site for periplasmic proteases DegQ and DegP. nih.gov The subsequent cleavage generates an active N-terminal DNA-binding domain of CadC, which then binds to the promoter region of the cadBA operon, initiating the transcription of the cadA and cadB genes. nih.gov This system allows the cell to mount a rapid response to acid stress by producing and exporting cadaverine. nih.govnih.gov The global regulator Lrp also positively influences the expression of the cadBA operon during moderate acid stress when lysine is present. uniprot.org

Genetic Regulation of Lysine Decarboxylase Expression

Gene Targets and Operon Structures

The genetic regulation of cadaverine(2+) biosynthesis is intricately controlled, primarily through the expression of genes encoding lysine decarboxylase. In bacteria, particularly Escherichia coli, two distinct lysine decarboxylase enzymes have been identified: an inducible form (CadA) and a constitutive form (LdcC). nih.gov

The gene encoding the inducible lysine decarboxylase, cadA, is part of the cadBA operon . This operon also contains the cadB gene, which encodes a lysine/cadaverine antiporter. nih.gov The expression of the cadBA operon is tightly regulated in response to environmental cues, specifically low pH and the presence of external lysine. This regulatory system, known as the Cad system, is a crucial component of the acid stress response in enteric bacteria. nih.gov

The regulation of the cadBA operon is mediated by the transcriptional activator CadC , a membrane-bound protein that senses both external pH and lysine concentrations. Under acidic conditions and in the presence of lysine, CadC activates the transcription of the cadBA operon. Conversely, under neutral or alkaline pH, the expression of the operon is repressed by the nucleoid-associated protein H-NS . rsc.org

In addition to the inducible cadA, E. coli possesses a second lysine decarboxylase encoded by the ldcC gene. This enzyme is expressed constitutively, meaning its production is relatively constant and not subject to the same stringent environmental regulation as CadA. LdcC contributes to a basal level of cadaverine synthesis, playing a metabolic role independent of the acid stress response. nih.gov

The following table summarizes the key gene targets and their functions in cadaverine(2+) biosynthesis in E. coli.

| Gene/Operon | Encoded Protein/Function | Regulation |

| cadBA operon | Encodes proteins for inducible cadaverine production and export. | Induced by low pH and high lysine concentrations. |

| cadA | Inducible lysine decarboxylase (LdcI); catalyzes the conversion of lysine to cadaverine. | Activated by CadC; repressed by H-NS. |

| cadB | Lysine/cadaverine antiporter; facilitates the export of cadaverine in exchange for lysine. | Co-regulated with cadA as part of the cadBA operon. |

| ldcC | Constitutive lysine decarboxylase; contributes to basal cadaverine synthesis. | Constitutively expressed. |

Precursor Amino Acid Metabolism and Flux Control

In bacteria and plants, L-lysine is synthesized via the diaminopimelic acid (DAP) pathway. researchgate.netresearchgate.net This pathway is a branch of the aspartate metabolic pathway and is essential not only for lysine biosynthesis but also for the synthesis of meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in most bacteria. researchgate.net

The DAP pathway begins with aspartate and involves a series of enzymatic reactions. While the initial steps are conserved, there are several variations in the later stages of the pathway that lead to the formation of m-DAP. These variations include the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, which differ in the specific enzymes and intermediates involved. frontiersin.org The final step in lysine biosynthesis is the decarboxylation of m-DAP to L-lysine, catalyzed by the enzyme diaminopimelate decarboxylase (lysA). plantarchives.org

To increase the production of cadaverine(2+), significant research has focused on metabolic engineering strategies to enhance the availability of its precursor, L-lysine. These strategies primarily target the host organism's central metabolism and the lysine biosynthesis pathway to increase the metabolic flux towards lysine. Common model organisms for these engineering efforts include Escherichia coli and Corynebacterium glutamicum.

Key metabolic engineering strategies include:

Overexpression of key biosynthetic genes: Increasing the expression of enzymes in the lysine biosynthesis pathway, such as dihydrodipicolinate synthase (dapA) and diaminopimelate decarboxylase (lysA), can help to pull more metabolic flux towards lysine.

Deregulation of feedback inhibition: Key enzymes in the lysine pathway, such as aspartate kinase (lysC), are often subject to feedback inhibition by lysine. Engineering these enzymes to be resistant to this feedback inhibition can significantly increase lysine production.

Deletion of competing pathways: Knocking out genes that divert metabolic intermediates away from the lysine biosynthesis pathway can increase the precursor pool available for lysine synthesis.

Enhancing precursor supply: Engineering central carbon metabolism to increase the supply of key precursors for the DAP pathway, such as pyruvate (B1213749) and aspartate, can also boost lysine yields.

Optimization of cofactor availability: The biosynthesis of lysine requires cofactors such as NADPH. Engineering the host's metabolism to increase the regeneration and availability of these cofactors can enhance lysine production.

The following table provides examples of metabolic engineering strategies employed to enhance lysine availability.

| Strategy | Target Gene(s)/Pathway | Organism |

| Overexpression of key enzymes | dapA, lysC | Corynebacterium glutamicum |

| Deregulation of feedback inhibition | lysC | Escherichia coli |

| Deletion of competing pathways | Homoserine dehydrogenase (hom) | Corynebacterium glutamicum |

| Enhancing precursor supply | Pyruvate carboxylase (pyc) | Corynebacterium glutamicum |

| Increasing NADPH availability | Glucose-6-phosphate dehydrogenase (zwf) | Escherichia coli |

Diversification of Cadaverine(2+) Synthesis in Different Organisms

The synthesis of cadaverine(2+) is not limited to bacteria and is observed across different kingdoms of life, including plants and potentially in some fungi and archaea, though the pathways can differ. researchgate.netresearchgate.net

In plants , cadaverine biosynthesis primarily occurs through the decarboxylation of lysine by the enzyme lysine decarboxylase (LDC), which is localized in the chloroplast. nih.gov Cadaverine in plants serves as a precursor for the biosynthesis of various secondary metabolites, including quinolizidine (B1214090) alkaloids, which play a role in defense against herbivores. nih.gov In addition to the direct decarboxylation of lysine, some plant species, such as those in the genus Lathyrus, have been reported to synthesize cadaverine from homoarginine via homoagmatine, indicating alternative biosynthetic routes. nih.gov

In the kingdom of Fungi and Archaa , the biosynthesis of L-lysine, the precursor to cadaverine, can proceed through a different pathway known as the α-aminoadipic acid (AAA) pathway. researchgate.net While the presence of lysine decarboxylase and cadaverine synthesis is more extensively studied in bacteria and plants, the presence of lysine in these organisms suggests the potential for cadaverine production. However, the specific enzymes and regulatory mechanisms for cadaverine synthesis in most fungi and archaea are not as well characterized.

The distribution of cadaverine synthesis across different organisms highlights its diverse physiological roles, from stress response in bacteria to the production of defensive compounds in plants.

Cadaverine 2+ Catabolism and Biotransformation

Enzymatic Degradation via Diamine Oxidases

The primary route for the breakdown of cadaverine(2+) in the apoplast of plant cells is through the action of diamine oxidases (DAO), specifically EC 1.4.3.6. nih.govtandfonline.com These copper-containing enzymes catalyze the oxidative deamination of diamines. nih.gov The activity of DAO is a significant factor in regulating the intracellular levels of cadaverine (B124047). researchgate.net While putrescine and cadaverine are considered the natural substrates for DAO, the enzyme's activity can vary with the substrate. frontiersin.orggla.ac.uk For instance, DAO from pea seedlings exhibits high activity towards both putrescine and cadaverine. researchgate.net In contrast, the diamine oxidase found in groundnut (Arachis hypogea) catabolizes cadaverine at a lower rate compared to putrescine. tandfonline.complantarchives.org

The enzymatic oxidation of cadaverine(2+) by diamine oxidase yields three primary products: 5-aminopentanal (B1222117), ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂). nih.govtandfonline.com The reaction is an oxidative deamination process. gla.ac.uk The resulting 5-aminopentanal can spontaneously cyclize to form Δ¹-piperideine. frontiersin.orgmdpi.com

Table 1: Products of Cadaverine(2+) Oxidation by Diamine Oxidase

| Product | Chemical Formula | Description |

| 5-Aminopentanal | C₅H₁₁NO | An aminoaldehyde that is an intermediate in various metabolic pathways. |

| Ammonia | NH₃ | A nitrogen-containing compound involved in many biological processes. |

| Hydrogen Peroxide | H₂O₂ | A reactive oxygen species that can act as a signaling molecule. |

This table summarizes the primary products resulting from the enzymatic degradation of Cadaverine(2+) by diamine oxidases.

The activity of diamine oxidase is subject to developmental regulation, particularly evident during seed germination. nih.govtandfonline.com In chickpea seeds, for example, DAO activity is not detectable in the dry, viable state but increases as the embryonic axis grows. cas.cz Studies have shown that DAO activity appears to be developmentally controlled, with a consistent peak observed on the fifth day of seed germination. nih.govtandfonline.complantarchives.org This temporal regulation suggests a link between the degradation of cadaverine and the developmental stage of the plant.

Furthermore, DAO activity can be influenced by external factors. For instance, supraoptimal temperatures (30-35 °C) have been shown to sharply inhibit DAO activity in both the cotyledons and the embryonic axis of chickpea seedlings. cas.cz The activity of DAO can also be affected by the presence of other polyamines. While putrescine, spermidine (B129725), and spermine (B22157) in the germination medium can stimulate DAO activity, exogenous cadaverine has been observed to inhibit it. cas.cz

Conjugation and Derivatization Mechanisms

A significant portion of cadaverine in plants exists not as a free molecule but in a bound or conjugated form. nih.gov These conjugates can be attached to macromolecules such as cell walls, membranes, and nucleic acids, or to smaller molecules like phenolics. nih.gov In tobacco, for example, a staggering 90% of the polyamine pool, including cadaverine, is found in a conjugated state. nih.gov

Cadaverine can be conjugated to various phenolic compounds, a process mediated by enzymes like hydroxycinnamoyl transferase. nih.gov This enzyme facilitates the conjugation of cadaverine with a range of phenolic CoA esters. nih.gov These conjugation reactions are important for processes such as the crosslinking of cell wall polymers. nih.gov

Table 2: Examples of Phenolic Compounds Conjugated to Cadaverine(2+)

| Phenolic-CoA Acceptor |

| Caffeoyl-CoA |

| Cinnamoyl-CoA |

| Feruloyl-CoA |

| Sinapoyl-CoA |

| p-Coumaroyl-CoA |

This table lists some of the phenolic compounds that can be enzymatically conjugated to Cadaverine(2+), as identified in tobacco. nih.gov

Cadaverine(2+) as an Intermediate in Secondary Metabolic Pathways

Beyond its roles in growth and development, cadaverine(2+) serves as a crucial intermediate in the biosynthesis of a diverse array of secondary metabolites, most notably alkaloids.

Cadaverine(2+) is the foundational precursor for the biosynthesis of quinolizidine (B1214090) alkaloids (QAs), a class of nitrogen-containing secondary metabolites prominent in leguminous plants, particularly of the genus Lupinus. nih.govfrontiersin.orgmdpi.com The biosynthetic pathway is initiated by the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). frontiersin.orgrsc.org

Following its synthesis, cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amine oxidase, to yield 5-aminopentanal. frontiersin.orgmdpi.com This intermediate then spontaneously cyclizes to form a Schiff base, Δ¹-piperideine, which is the direct precursor for the formation of the bicyclic and tetracyclic skeletons of various quinolizidine alkaloids. frontiersin.orgmdpi.comrsc.orgcdnsciencepub.com The core structure is then subject to a series of tailoring reactions, including dehydrogenation, oxygenation, and esterification, to produce the several hundred structurally related QAs found in nature. frontiersin.org

Table 3: Key Compounds in the Biosynthesis of Quinolizidine Alkaloids from Cadaverine(2+)

| Compound | Role in Pathway |

| L-Lysine | Initial precursor |

| Cadaverine(2+) | Direct precursor, formed from L-Lysine |

| 5-Aminopentanal | Product of cadaverine oxidation |

| Δ¹-Piperideine | Cyclized intermediate, precursor to QA skeletons |

| Quinolizidine Alkaloids (e.g., Lupanine, Sparteine) | Final products |

This table outlines the key molecular players in the biosynthetic pathway leading from L-Lysine to Quinolizidine Alkaloids, highlighting the central role of Cadaverine(2+).

Role in Lysine Degradation Branch Pathways

Cadaverine(2+) is a key intermediate in specific branch pathways of L-lysine catabolism, particularly in certain microorganisms. This pathway, distinct from other lysine degradation routes like the saccharopine pathway, channels lysine towards the production of cadaverine and subsequent metabolites that can be funneled into central metabolism. frontiersin.orgnih.gov The initial and most critical step in this branch is the decarboxylation of L-lysine.

The enzyme L-lysine decarboxylase (LDC) catalyzes the direct conversion of L-lysine into cadaverine by removing a carboxyl group. creative-proteomics.comtandfonline.com This process is a well-documented biosynthetic route. jmb.or.kr In organisms like Escherichia coli and Pseudomonas aeruginosa, this pathway plays a significant role in their metabolism. frontiersin.orgnih.govsjtu.edu.cn In E. coli, two forms of lysine decarboxylase exist: a constitutive enzyme (LdcC) and an inducible enzyme (CadA). sjtu.edu.cnresearchgate.net The CadA-mediated pathway is often highlighted in metabolic engineering efforts for cadaverine production. nih.govresearchgate.net

Research in Pseudomonas aeruginosa has revealed the importance of the cadaverine branch of the lysine degradation pathway (LDP). frontiersin.orgnih.gov In this bacterium, lysine is degraded to supplement the tricarboxylic acid (TCA) cycle, thereby supporting cellular respiration. frontiersin.orgresearchgate.netnih.gov The catabolic sequence in P. aeruginosa has been shown to proceed from lysine to cadaverine, which is then metabolized into 5-aminopentanoic acid and subsequently to glutaric acid. nih.gov

Interestingly, the metabolic flux through this pathway appears to be linked to the bacterium's growth mode. Studies using untargeted metabolomics have shown that the metabolites of the cadaverine branch of the LDP were systematically and significantly decreased in P. aeruginosa biofilms compared to their planktonic (free-swimming) counterparts. frontiersin.orgnih.govresearchgate.netnih.gov For instance, cadaverine, 5-aminopentanoic acid, and glutaric acid were all found in significantly lower concentrations in biofilms. nih.gov

In other bacteria, such as Pseudomonas putida, the cadaverine pathway is one of multiple interconnected routes for L-lysine catabolism. nih.gov This pathway involves the decarboxylation of L-lysine to cadaverine, which is then metabolized to δ-aminovalerate. nih.gov In some strictly anaerobic bacteria, the degradation of cadaverine can be initiated by a transamination reaction catalyzed by cadaverine-2-oxoglutarate aminotransferase. nih.gov The subsequent proposed steps involve dehydrogenation and another transamination to form glutarate. nih.gov

The regulation and activity of the enzymes in this pathway are crucial. Lysine decarboxylase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, and the availability of this cofactor can be a critical control factor in the biotransformation of lysine to cadaverine. jmb.or.krresearchgate.net

The following tables summarize the key enzymes and metabolites involved in this pathway based on research findings.

Interactive Data Tables

Table 1: Key Enzymes in the Cadaverine Branch of Lysine Degradation

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Organism(s) of Study | Citation(s) |

| L-Lysine Decarboxylase | LDC / CadA | L-Lysine | Cadaverine, CO₂ | Escherichia coli, Pseudomonas sp., Klebsiella oxytoca | frontiersin.orgnih.govsjtu.edu.cnresearchgate.net |

| Cadaverine-2-oxoglutarate aminotransferase | Cadaverine, 2-Oxoglutarate | 5-Aminovaleraldehyde, L-Glutamate | Methanogenic coculture | nih.gov | |

| Diamine Oxidase | Cadaverine | 5-Aminobutanal, NH₃, H₂O₂ | Plants (Arabidopsis) | tandfonline.com |

Table 2: Metabolite Changes in the Cadaverine Pathway of P. aeruginosa (Biofilm vs. Planktonic Growth)

| Metabolite | Pathway Step | Fold Change (Biofilm/Planktonic) | Finding | Citation(s) |

| Lysine | Precursor | 0.69 (Not Significant) | No significant change observed between growth modes. | frontiersin.org |

| Cadaverine | Product of Lysine Decarboxylation | 0.02 | Significantly decreased in biofilm cultures. | nih.gov |

| 5-Aminopentanoic Acid | Intermediate from Cadaverine | 0.14 | Significantly decreased in biofilm cultures. | nih.gov |

| Glutaric Acid | End product feeding into TCA cycle | 0.05 | Significantly decreased in biofilm cultures. | nih.gov |

Biological Functions and Physiological Roles of Cadaverine 2+

In Microbial Systems

Cadaverine(2+), a diamine produced through the decarboxylation of lysine (B10760008), plays multifaceted roles in microbial physiology, particularly in response to environmental stressors and in the regulation of communal behaviors such as biofilm formation.

Bacteria have evolved sophisticated mechanisms to survive in acidic environments, and the production of cadaverine (B124047) is a key strategy for many, including Escherichia coli. researchgate.netfrontiersin.org This response is crucial for maintaining a near-neutral internal pH, which is essential for cellular functions. nih.gov

The primary mechanism by which cadaverine(2+) contributes to acid stress resistance is through the consumption of protons. The enzyme lysine decarboxylase (CadA in E. coli) catalyzes the conversion of lysine to cadaverine. This reaction consumes a proton from the cytoplasm, thereby increasing the intracellular pH. researchgate.net

The newly synthesized cadaverine is then secreted out of the cell by a specific transport protein, the cadaverine-lysine antiporter CadB. nih.gov This antiporter exchanges intracellular cadaverine for extracellular lysine. The secretion of the alkaline cadaverine molecule helps to buffer the acidic external environment. researchgate.netnih.gov This entire process not only neutralizes the cytoplasm but also contributes to the alkalinization of the surrounding medium, providing a dual protective effect against acid stress. nih.gov Furthermore, the inhibition of porins by excreted cadaverine has been proposed as another novel mechanism for surviving acid stress. researchgate.net

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. nih.govfrontiersin.org The formation of biofilms is a complex process that can be influenced by various metabolic cues, including the presence of cadaverine(2+).

Research on Pseudomonas aeruginosa has revealed a significant role for cadaverine(2+) in the switch between planktonic (free-swimming) and biofilm lifestyles. nih.govfrontiersin.orgnih.gov Exogenous supplementation of cadaverine has been shown to stimulate planktonic growth while concurrently inhibiting the accumulation of biofilms. nih.govfrontiersin.org In one study, the addition of cadaverine led to a 49% decrease in biofilm accumulation. nih.govnih.gov Even in the presence of pre-formed biofilms, cadaverine supplementation was found to significantly decrease biofilm accumulation by 39.8 ± 2.5%. nih.govfrontiersin.org This suggests that cadaverine may reprogram the cellular metabolism to favor a more planktonic state. nih.govfrontiersin.org

Table 1: Effect of Exogenous Cadaverine(2+) on Pseudomonas aeruginosa Growth and Biofilm Formation

| Condition | Effect on Planktonic Growth | Effect on Biofilm Accumulation | Reference |

|---|---|---|---|

| Exogenous Cadaverine Supplementation | Significantly Increased | Decreased by 49% | nih.govnih.gov |

| Cadaverine Supplementation on Pre-formed Biofilm | Significantly Increased by 5.8 ± 1.8% | Decreased by 39.8 ± 2.5% | nih.govfrontiersin.org |

Beyond its impact on the quantity of biofilm, cadaverine(2+) also induces significant changes in the macroscopic structure of the biofilm. nih.govfrontiersin.org In P. aeruginosa, the presence of exogenous cadaverine leads to a shift in biofilm morphology from a surface-attached, web-like structure to a pellicle biofilm at the air-liquid interface. nih.govnih.gov This cadaverine-induced pellicle biofilm was observed to be more easily aspirated than the more strongly attached control biofilm, which likely contributes to the measured reduction in surface-attached biofilm accumulation. nih.gov

Metabolomic studies have identified cadaverine(2+) as a key metabolic switch in the lysine degradation pathway in P. aeruginosa. nih.govfrontiersin.orgnih.gov It was found that the metabolites of the cadaverine branch of the lysine degradation pathway were systematically decreased in biofilm-grown bacteria compared to their planktonic counterparts. nih.govnih.gov This suggests that the downregulation of cadaverine production is a characteristic feature of the biofilm state in this organism. The experimental evidence that exogenous cadaverine can reverse this phenotype, promoting planktonic growth and inhibiting biofilm formation, strongly supports its role as a metabolic regulator of this lifestyle switch. nih.govfrontiersin.org

Intracellular Polyamine Homeostasis and Regulation

The maintenance of appropriate intracellular concentrations of polyamines like cadaverine(2+) is crucial for cellular function. This balance, or homeostasis, is tightly regulated through a combination of biosynthesis, degradation, and transport mechanisms. Key regulatory processes include the activity of specific transporters and the feedback modulation of biosynthetic gene expression.

Role of Transporters (e.g., CadB, polyamine antiporters)

The transport of cadaverine across the cell membrane is a critical component of its homeostasis, mediated by specialized proteins. In Escherichia coli, the CadB protein is a well-characterized transporter with dual functions dependent on the extracellular pH. nih.gov Under acidic conditions, CadB functions primarily as a cadaverine-lysine antiporter, exporting one molecule of intracellular cadaverine in exchange for one molecule of extracellular lysine. nih.govresearchgate.netconsensus.app This process is part of an acid stress response, where the conversion of imported lysine to cadaverine consumes intracellular protons, helping to raise the internal pH. nih.gov

Conversely, at a neutral pH, CadB facilitates cadaverine uptake, a process that is dependent on the proton motive force. nih.govconsensus.app The affinity of CadB for cadaverine differs between these two functions, with a higher affinity (lower Km) for uptake than for excretion. nih.gov The CadB transporter shares structural and functional homology with the PotE protein, a putrescine-ornithine antiporter, indicating a conserved mechanism for polyamine transport. tandfonline.comnih.gov

Table 1: Functions of the CadB Transporter in E. coli

| Condition | Primary Function | Mechanism | Substrates (In/Out) | Energy Source | Kinetic Parameter (Km for Cadaverine) |

|---|---|---|---|---|---|

| Acidic pH | Cadaverine Excretion | Antiporter | Lysine (In) / Cadaverine (Out) | Substrate Exchange | 303 µM nih.gov |

| Neutral pH | Cadaverine Uptake | Symporter | Cadaverine & Proton (In) | Proton Motive Force | 20.8 µM nih.gov |

Downregulation of Polyamine Biosynthesis Genes

Intracellular polyamine levels are also regulated by modulating the expression of genes involved in their synthesis. Evidence from Streptococcus pneumoniae demonstrates a link between cadaverine synthesis and the broader polyamine regulatory network. semanticscholar.orgnih.gov In a mutant strain of S. pneumoniae where the cadA gene, which encodes the lysine decarboxylase responsible for cadaverine synthesis, was deleted (∆cadA), a significant downregulation of other genes related to polyamine biosynthesis and transport was observed. semanticscholar.orgnih.govdntb.gov.ua This finding suggests that the production or presence of cadaverine can influence the expression of other key components in the polyamine pathway, acting as a signal within a complex regulatory system to maintain homeostasis. semanticscholar.org

Interactions with Cellular Components (Excluding Pathogenesis)

As a dicationic molecule, cadaverine(2+) can interact with various negatively charged cellular components, influencing their structure and function. These interactions are fundamental to its physiological roles at the cellular level.

Influence on Capsule and Protein Expression

Cadaverine metabolism has a direct impact on the expression of major cellular structures and proteins. In Streptococcus pneumoniae, the synthesis of cadaverine is linked to the production of the polysaccharide capsule, a major component of the bacterial cell surface. semanticscholar.org Studies have shown that the deletion of the cadA gene, thereby preventing cadaverine synthesis, results in reduced capsule expression. nih.govdntb.gov.uanih.gov This reduction may be due to decreased transcription of capsule synthesis genes or a limited availability of necessary precursors. nih.govnih.gov

Cadaverine also influences the expression of other proteins. In E. coli subjected to high acid stress, cadaverine induces protein expression that leads to the closure of cell membrane porins, which helps protect the cell from the harsh external environment. biotreks.org In cultured tissues of Brassica juncea (mustard), supplementation with cadaverine under stress conditions led to the significant expression of numerous peptides, including those with molecular weights of 76, 72, 45, 42, 40, 32, 30, 24, 22, and 21 kDa, while suppressing a 66 kDa peptide under salt stress. proquest.com

Potential Binding to Nucleic Acids and Membrane Stability (General Cellular Level)

The positive charges on cadaverine(2+) at physiological pH enable it to interact with polyanionic molecules such as nucleic acids (DNA and RNA) and acidic phospholipids (B1166683) in cell membranes. nih.govnih.gov These electrostatic interactions can help stabilize the structure of these macromolecules. nih.gov

Molecular dynamics simulations have been used to investigate the binding sites of polyamines on DNA. These studies suggest that cadaverine tends to bind to the sugar-phosphate backbone of B-DNA. york.ac.uk Such binding can contribute to the stability of the DNA molecule. nih.gov

Cadaverine also plays a role in maintaining the integrity of the cell envelope. researchgate.net In the bacterium Selenomonas ruminantium, cadaverine is found covalently linked to the peptidoglycan layer. nih.gov This modification is essential for the proper interaction between the peptidoglycan and Mep45, a major outer membrane protein. This linkage helps to anchor the outer membrane to the cell wall, thereby maintaining the structural integrity of the cell surface. nih.gov The ability of bound cadaverine to affect membrane stability is also recognized in plant systems. researchgate.netfrontiersin.orgresearchgate.net

In Plant Systems

In plants, cadaverine(2+) is a bioactive diamine involved in a wide array of physiological processes, from development to environmental stress responses. frontiersin.orgnih.gov Although less studied than other polyamines like putrescine and spermidine (B129725), cadaverine is synthesized by many plant species, particularly legumes. frontiersin.orgnih.govresearchgate.net Its concentration can vary significantly between different species, organs, and developmental stages. nih.gov

Cadaverine is known to modulate plant development, most notably the architecture of the root system. frontiersin.orgnih.gov Exogenous application of cadaverine has been shown to decrease primary root growth while increasing lateral root branching in soybean and Arabidopsis thaliana. nih.gov

A significant role for cadaverine in plants is its contribution to stress response. frontiersin.orgresearchgate.net Increased levels of cadaverine have been reported in various plants upon exposure to abiotic stresses such as heat, drought, salinity, and oxidative stress. nih.govfrontiersin.orgnih.gov Its application has been shown to mitigate stress effects, for example, by improving the germination rate of mustard seeds under salt, lead, or cadmium stress. frontiersin.orgnih.gov However, its role can be complex, as some studies report enhanced tolerance while others show increased sensitivity to the same stresses. frontiersin.org

Furthermore, cadaverine serves as a key precursor in the biosynthesis of quinolizidine (B1214090) alkaloids in leguminous plants. frontiersin.orgresearchgate.netresearchgate.net These alkaloids are important secondary metabolites that function in defending the plant against insects. frontiersin.orgresearchgate.net Cadaverine can also be supplied to plants by microbes present in the rhizosphere (the soil region around plant roots) and phyllosphere (the surface of plant leaves), which can influence plant growth and stress mitigation. frontiersin.orgnih.gov

Table 2: Documented Roles and Effects of Cadaverine in Plant Systems

| Process/Role | Specific Effect | Plant Species Example(s) |

|---|---|---|

| Growth & Development | Decreases primary root growth, increases lateral root branching. nih.gov | Soybean, Arabidopsis thaliana nih.gov |

| Stress Response | Accumulates in response to heat, drought, salt, and oxidative stress. frontiersin.orgnih.gov | Brassica napus, Oryza sativa, Triticum aestivum nih.gov |

| Stress Mitigation | Improves seed germination and seedling growth under salt and heavy metal stress. frontiersin.orgnih.gov | Brassica juncea, Hordeum vulgare frontiersin.orgnih.gov |

| Metabolism | Acts as a precursor for quinolizidine alkaloids (insect defense). frontiersin.orgresearchgate.net | Leguminosae family frontiersin.org |

| Plant-Microbe Interaction | Can be produced by rhizosphere microbes and supplied to the plant, affecting growth and stress protection. frontiersin.orgnih.gov | Rice (inoculated with Azospirillum brasilense) frontiersin.orgnih.gov |

Role in Plant Growth and Development

Cadaverine(2+), a diamine derived from the amino acid lysine, is involved in a multitude of cellular processes critical to plant growth and development. researchgate.netnih.gov Alterations in its concentration, whether through endogenous synthesis stimulated by environmental cues or through external application, can induce significant morphological changes in a variety of plant species. frontiersin.org

Exogenous application of Cadaverine(2+) is known to cause significant alterations in the root-system architecture of plants. researchgate.netnih.govfrontiersin.org Early research in soybean (Glycine max), a species that naturally produces high levels of this polyamine, demonstrated that external Cadaverine(2+) application led to a decrease in the growth of the primary root while simultaneously increasing lateral root branching. nih.govfrontiersin.org Similar effects have been observed in Arabidopsis thaliana, where the compound also inhibits primary root growth. nih.govfrontiersin.org The mechanism behind this inhibition has been linked to the regulation of biotin (B1667282) biosynthesis, which in turn modulates the development of the primary root. nih.govresearchgate.net Furthermore, Cadaverine(2+) is considered an essential diamine for the normal development of roots in germinating soybean seedlings. nih.gov Its role in root development may also be linked to its ability to induce the accumulation of other polyamines, such as spermine (B22157). nih.govfrontiersin.org

The impact of Cadaverine(2+) on root architecture is directly related to its influence at the cellular level. In Arabidopsis thaliana, the observed reduction in primary root growth following Cadaverine(2+) treatment stems from a decrease in both the rates of cell division and cell elongation. nih.govfrontiersin.org Studies have confirmed that exogenous Cadaverine(2+) primarily affects cell elongation in the mature zone of the root. nih.gov The catabolism of Cadaverine(2+) by amine oxidases, particularly in the root apoplast, generates hydrogen peroxide, a key signaling molecule that regulates various cellular processes, including cell-wall cross-linking. researchgate.net

Cadaverine(2+) plays a significant role during the initial stages of a plant's life cycle, including seed germination and seedling establishment, particularly under stressful conditions. frontiersin.org For instance, in barley (Hordeum vulgare), the application of exogenous Cadaverine(2+) promoted both seed germination and subsequent seedling growth in the presence of salt stress. nih.govfrontiersin.org Similarly, mustard (Brassica juncea) seeds exposed to salt, lead, or cadmium showed an increased germination rate when treated with Cadaverine(2+), indicating its role in stress mitigation from the very beginning of development. frontiersin.org In chick-pea (Cicer arietinum), Cadaverine(2+) accumulates in large amounts in various parts of the seedling during germination. researchgate.net Studies on soybean have highlighted that Cadaverine(2+) is a major polyamine in the embryonic axes and its content increases markedly 24 hours after germination begins, suggesting its importance in the rooting process of seedlings. nih.gov

| Plant Species | Observed Effect of Exogenous Cadaverine(2+) | Reference |

|---|---|---|

| Soybean (Glycine max) | Decrease in primary root growth, increase in lateral root branching. | nih.govfrontiersin.org |

| Arabidopsis thaliana | Decrease in primary root growth via reduced cell division and elongation. | nih.govfrontiersin.org |

| Barley (Hordeum vulgare) | Promoted seed germination and seedling growth under salt stress. | nih.govfrontiersin.org |

| Mustard (Brassica juncea) | Increased germination rate under salt, lead, or cadmium stress. | frontiersin.org |

| Soybean (Glycine max) | Promoted hypocotyl elongation. | frontiersin.org |

The functions of Cadaverine(2+) in plant development are not isolated; they are part of a complex network of hormonal interactions. A notable interplay exists with ethylene (B1197577), a key gaseous plant hormone. growgreen.com.aufrontiersin.org In etiolated pea seedlings, exposure to ethylene was found to inhibit the enzymes responsible for synthesizing other polyamines but, conversely, it enhanced the activity of lysine decarboxylase, the enzyme that produces Cadaverine(2+). nih.gov This led to an accumulation of Cadaverine(2+) in the tissues, suggesting a compensatory mechanism in response to the ethylene-induced reduction of other polyamines. nih.gov Furthermore, in the common ice plant (Mesembryanthemum crystallinum), Cadaverine(2+) was observed to accumulate in response to treatment with exogenous ethylene, reinforcing the link between these two growth regulators, particularly under stress conditions. nih.govplantarchives.org

Involvement in Plant Stress Response

Cadaverine(2+) is significantly involved in how plants respond to environmental challenges. researchgate.netfrontiersin.org While its role can be complex and sometimes conflicting across different plant systems, a common observation is the accumulation of Cadaverine(2+) in plant tissues in response to a wide array of environmental stimuli. nih.govfrontiersin.orgnih.gov This accumulation suggests a functional role in stress adaptation and tolerance. researchgate.netjmbfs.org

Cadaverine(2+) levels are frequently altered when plants encounter non-living environmental stressors, known as abiotic stresses. researchgate.netfrontiersin.org

Heat Stress: In the common ice plant, Cadaverine(2+) accumulates in response to heat shock. nih.govfrontiersin.org Interestingly, when heat is applied locally to either the shoots or the roots, Cadaverine(2+) levels increase in distant parts of the plant, which suggests it can be transported throughout the plant as a potential stress signal. nih.govtandfonline.com

Drought Stress: Plants subjected to drought conditions often show an increase in Cadaverine(2+) content. For example, pepper plants (Capsicum annuum) accumulate Cadaverine(2+) in their leaves under drought stress. nih.gov In rice, an accumulation of Cadaverine(2+) has also been noted under water stress. tandfonline.com A recent study in barley demonstrated that the external application of Cadaverine(2+) helps mitigate the negative effects of drought, indicating its protective role. nih.gov

Salt Stress: Salinity is another major stressor that triggers Cadaverine(2+) accumulation. This has been observed in species like the common ice plant and maize. nih.govtandfonline.comnih.gov The application of Cadaverine(2+) can enhance salt tolerance, as seen in barley where it improves seed germination under saline conditions. nih.govfrontiersin.org In maize, the salt-induced changes in Cadaverine(2+) levels appear to be mediated by nitric oxide, another important signaling molecule. nih.gov

Oxidative Stress: The protective function of Cadaverine(2+) during stress is often linked to its antioxidative properties. nih.gov It can help mitigate oxidative stress, a common secondary effect of many abiotic stresses where harmful reactive oxygen species accumulate. researchgate.netresearchgate.net The breakdown of Cadaverine(2+) by amine oxidases produces hydrogen peroxide, which, at low concentrations, acts as a signaling molecule to activate various defense mechanisms within the plant. researchgate.netnih.gov

| Abiotic Stress | Plant Response Involving Cadaverine(2+) | Example Plant Species | Reference |

|---|---|---|---|

| Heat | Accumulation in tissues; transport throughout the plant. | Common ice plant (Mesembryanthemum crystallinum) | nih.govfrontiersin.orgtandfonline.com |

| Drought | Accumulation in leaves; exogenous application mitigates negative effects. | Pepper (Capsicum annuum), Barley (Hordeum vulgare), Rice (Oryza sativa) | nih.govtandfonline.comnih.gov |

| Salt | Accumulation in tissues; improves germination and growth. | Common ice plant, Barley, Maize (Zea mays) | nih.govfrontiersin.orgnih.gov |

| Oxidative | Acts as an antioxidant; its catabolism produces H₂O₂ for signaling. | General response | researchgate.netnih.govresearchgate.net |

Stress Mitigation vs. Exacerbation: A Dichotomy

The role of cadaverine(2+) in plant stress response presents a notable dichotomy, with research indicating both stress-mitigating and stress-exacerbating effects. Evidence suggests that the influence of cadaverine(2+) is highly context-dependent, varying with the plant species, the nature of the stressor, and the concentration of the diamine. nih.govresearchgate.net

On one hand, several studies have demonstrated a protective role for cadaverine(2+) against various environmental challenges. plantarchives.orgscispace.com For instance, exogenous application of cadaverine has been shown to improve the germination rate of mustard seeds (Brassica juncea L.) under salt, lead, and cadmium stress. nih.govfrontiersin.org Similarly, in barley (Hordeum vulgare L.), cadaverine treatment promoted seed germination and seedling growth in the presence of high salinity. nih.govfrontiersin.org Accumulation of cadaverine has been observed in the tissues of several plant species in response to a wide array of environmental stimuli, including heat, drought, and salt stress, suggesting an adaptive response. nih.govfrontiersin.org

Conversely, other studies have reported that cadaverine(2+) can enhance a plant's sensitivity to stress. nih.govresearchgate.net For example, Arabidopsis seedlings pre-treated with cadaverine exhibited a hypersensitive response to salt stress. nih.govfrontiersin.org This exacerbation of stress symptoms occurred despite a concurrent accumulation of spermine, a polyamine typically associated with stress mitigation. nih.govfrontiersin.org This finding suggests that a simple increase in polyamine levels is not solely sufficient for stress tolerance and that the specific balance and type of polyamines are critical. nih.govfrontiersin.org The conflicting data highlight the complexity of cadaverine's role in plant stress physiology, which remains an active area of research. nih.govresearchgate.net

Cadaverine(2+) in Plant-Microbe Interactions

Plants exist in intimate association with a diverse array of microorganisms in their immediate environment, particularly in the rhizosphere (the soil region surrounding the roots) and the phyllosphere (the surface of the leaves). These microbial communities can significantly influence plant growth and health, in part through the production of various bioactive compounds, including cadaverine(2+). nih.govelifesciences.orgnih.gov

Production by Rhizosphere and Phyllosphere Microbes

A significant source of cadaverine(2+) for plants can be the microorganisms residing in the rhizosphere and phyllosphere. nih.govresearchgate.net Numerous bacterial species associated with plants have been identified as producers of cadaverine. For example, a study on spinach leaves identified 240 different bacterial isolates capable of producing this diamine. nih.gov

In the rhizosphere, cadaverine-producing bacteria can have a direct impact on plant development and stress response. nih.gov A notable example is the bacterium Azospirillum brasilense. Rice seedlings inoculated with this bacterium were found to accumulate cadaverine in their tissues, which was correlated with enhanced growth and stress protection. nih.gov This suggests that microbes can supply cadaverine to the plant, thereby influencing its physiological processes. nih.govfrontiersin.org The delivery of cadaverine by these symbiotic microbes is an important consideration, especially in plant species that may lack the genes for its synthesis. nih.gov

Uptake and Transport from the Environment into Plant Cells

Plants have the capacity to absorb cadaverine(2+) directly from their surrounding environment, irrespective of their own ability to synthesize it. nih.govnih.gov This uptake is a crucial aspect of the plant's interaction with its microbial environment and has been demonstrated in various plant species, including maize, soybean, and rice. nih.govfrontiersin.org

The transport of cadaverine(2+) across the plant cell membrane is mediated by specific transporter proteins. plantarchives.orgnih.gov While the precise transport systems for cadaverine are still being fully elucidated, evidence points to the involvement of the Amino Acid/Polyamine/Organocation (APC) superfamily of transporters. plantarchives.orgnih.gov This broad family of transporters is known to facilitate the movement of various organic molecules, including amino acids and other polyamines. tandfonline.com

Research suggests that members of the L-Amino acid Transporter (LAT) family, also known as Polyamine Uptake Transporters (PUTs), and the Organic Cation Transporter (OCT) family are likely candidates for mediating cadaverine uptake. nih.govresearchgate.netfrontiersin.org For instance, competition assays in maize seedlings indicated a common transport system for cadaverine, putrescine, and the structurally similar herbicide paraquat. nih.govfrontiersin.org Furthermore, studies in Arabidopsis have implicated OCT1 as a potential cadaverine efflux transporter, as knockout mutants for this gene showed increased sensitivity to cadaverine. nih.govfrontiersin.org These findings underscore the role of specific plasma membrane-associated proteins in regulating the homeostasis of cadaverine within plant cells. nih.govresearchgate.net

Intracellular Regulatory Mechanisms

Once inside the cell, cadaverine(2+) can influence various metabolic and signaling pathways. One of the key identified intracellular regulatory functions of cadaverine(2+) is its ability to modulate essential biosynthetic processes, such as the synthesis of biotin.

Modulation of Biotin Biosynthesis

Recent research has uncovered a significant role for cadaverine(2+) in the regulation of biotin (vitamin B7) biosynthesis in plants. nih.govnih.govresearchgate.net Biotin is a vital cofactor for several carboxylase enzymes involved in fundamental metabolic processes like fatty acid synthesis, gluconeogenesis, and amino acid metabolism. bio-protocol.org

Studies in Arabidopsis thaliana have demonstrated that cadaverine(2+) can inhibit primary root growth by interfering with the biotin synthesis pathway. nih.govnih.gov Specifically, cadaverine acts as an inhibitor of the BIO3-BIO1 enzyme, which is a key component of the biotin synthesis machinery. nih.govnih.govresearchgate.net An in vitro enzyme assay confirmed that cadaverine directly inhibits the activity of the BIO3-BIO1 complex. nih.govnih.gov

This inhibition of biotin synthesis has downstream consequences for the plant. Seedlings treated with cadaverine showed reduced biotinylation of the Biotin Carboxyl Carrier Protein 1 (BCCP1), a subunit of the acetyl-CoA carboxylase complex. nih.govnih.govbio-protocol.org This impairment in a critical enzyme of de novo fatty acid biosynthesis leads to a decrease in the accumulation of triacylglycerides. nih.govnih.gov The growth-inhibitory effects of cadaverine on the primary root can be rescued by the external application of biotin or pathway intermediates that are downstream of the inhibited BIO3-BIO1 step, further confirming that the observed phenotype is a direct result of biotin deficiency. nih.govnih.govresearchgate.net This discovery reveals an unexpected regulatory link between a simple diamine and a crucial vitamin biosynthetic pathway, providing a molecular mechanism for how cadaverine(2+) modulates plant growth. nih.govnih.gov

| Plant Species | Stressor | Observed Effect of Cadaverine(2+) | Reference |

| Brassica juncea L. (Mustard) | Salt, Lead, Cadmium | Increased germination rate | nih.govfrontiersin.org |

| Hordeum vulgare L. (Barley) | Salt | Promoted seed germination and seedling growth | nih.govfrontiersin.org |

| Arabidopsis thaliana | Salt | Hypersensitive response (exacerbated stress) | nih.govfrontiersin.org |

Ecological and Environmental Significance of Cadaverine(2+)

Cadaverine(2+), a diamine produced from the decarboxylation of the amino acid lysine, plays a significant role in various ecological and environmental processes. frontiersin.orgnih.gov Initially identified as a product of decomposition in organic matter, its functions extend from nutrient cycling to influencing microbial communities and serving as a critical behavioral signal for a wide range of animal species. frontiersin.orgnih.govnih.gov

Role in Organic Matter Decomposition and Nutrient Cycling

Cadaverine(2+) is a key molecule in the decomposition of organic matter, a fundamental process for the redistribution of nutrients and energy in all ecosystems. frontiersin.orgwikipedia.org It is one of the primary compounds, along with putrescine, responsible for the characteristic odor of decaying animal tissue, arising from the breakdown of proteins by bacteria. wikipedia.orgwikipedia.org

The formation of cadaverine(2+) is an integral part of the nutrient cycle, particularly the nitrogen cycle. wikipedia.org As microorganisms decompose proteins from dead organisms, they release amino acids like lysine. The subsequent decarboxylation of lysine by microbial enzymes produces cadaverine(2+), thereby releasing nitrogen back into the environment in a form that can be utilized by other organisms. frontiersin.orgnih.gov This process is essential for recycling the finite matter within the biosphere. wikipedia.org

Recent research has begun to elucidate the specific impacts of cadaverine(2+) on the biogeochemical cycles of carbon and nitrogen. Studies have shown that exposure to cadaverine(2+) can influence the abundance of microbial functional genes involved in these cycles. For instance, in aquatic environments, the presence of cadaverine(2+) and putrescine may inhibit pathways in carbon fixation and nitrogen cycling, while promoting carbon degradation. researchgate.net Specifically, mixed treatment with cadaverine(2+) and putrescine has been observed to significantly decrease the abundance of genes related to nitrification and denitrification in water. researchgate.net

The decomposition process where cadaverine(2+) is produced also leads to a significant enrichment of the surrounding soil. The area around a decomposing carcass shows an increase in soil carbon and essential nutrients such as phosphorus, potassium, calcium, and magnesium, alongside a notable increase in soil nitrogen. wikipedia.org

Table 1: Influence of Cadaverine(2+) and Putrescine on Nutrient Cycling Genes

| Nutrient Cycle | Gene Type | Effect of Cadaverine(2+) & Putrescine Exposure | Ecosystem Component |

|---|---|---|---|

| Carbon (C) | Fixation Genes | Inhibition | Water & Sediment |

| Degradation Genes | Promotion | Water & Sediment | |

| Nitrogen (N) | Nitrification (e.g., amoB) | Decreased Abundance | Water |

| Denitrification (e.g., nirS3) | Decreased Abundance | Water | |

| Assimilation (e.g., gdhA) | Decreased Abundance | Sediment |

Influence on Microbial Communities in Various Ecosystems

Cadaverine(2+) significantly influences the composition and function of microbial communities in diverse ecosystems. It is produced by a wide array of bacteria and is found ubiquitously in the environment, from the soil to the microbial communities living on and around plants (phyllosphere and rhizosphere). frontiersin.orgnih.gov

In plant-associated microbial communities, the presence of cadaverine(2+) can have profound effects. For example, microbes in the rhizosphere can produce cadaverine(2+), which can then be taken up by the plant, affecting its growth and stress responses. frontiersin.orgnih.gov One study identified 240 different bacterial isolates from spinach leaves that were capable of producing cadaverine(2+). frontiersin.orgnih.gov In another example, rice seedlings inoculated with the cadaverine(2+)-producing bacterium Azospirillum brasilense accumulated the compound in their tissues. frontiersin.orgnih.gov

The introduction of cadaverine(2+) into an environment, such as through the decomposition of a carcass, creates a massive pulse of nutrients that drastically alters the local microbial community. frontiersin.org This sudden input of organic matter stimulates the activity and may promote the biomass of some microorganisms, while negatively impacting others. frontiersin.org The microbial community composition in soil affected by a decomposing carcass can remain altered for extended periods. frontiersin.org

Cadaverine(2+) can also directly modulate the behavior of specific bacteria. In Pseudomonas aeruginosa, a bacterium known for forming biofilms that can cause persistent infections, cadaverine(2+) acts as a metabolic switch. nih.gov Exogenous supplementation with cadaverine(2+) was found to significantly decrease biofilm accumulation by 49% and alter the biofilm's morphology, demonstrating how this compound can directly influence the growth patterns of bacteria. nih.gov In Escherichia coli, cadaverine(2+) is involved in mediating acid stress. frontiersin.orgresearchgate.net

Table 2: Documented Effects of Cadaverine(2+) on Microbial Communities and Specific Bacteria

| Ecosystem/Organism | Source of Cadaverine(2+) | Observed Influence |

|---|---|---|

| Plant Rhizosphere | Rhizosphere microbes | Alters root-system architecture; influences plant stress protection and biomass. frontiersin.orgnih.gov |

| Plant Phyllosphere | Phyllosphere microbes (e.g., on spinach) | High concentrations can be produced by resident bacteria. frontiersin.orgnih.gov |

| Soil | Decomposing organic matter (carrion) | Modifies microbial community structure and nutrient pools; stimulates microbial activity. frontiersin.org |

| Pseudomonas aeruginosa | Exogenous supplementation | Decreases biofilm accumulation and alters biofilm morphology. nih.gov |

| Escherichia coli | Endogenous production | Mediates cellular response to acid stress. frontiersin.orgresearchgate.net |

Cadaverine(2+) as a Behavioral Cue for Animals

The potent odor of cadaverine(2+), produced during the decay of organic matter, serves as a powerful behavioral cue for a wide variety of animal species, though the responses it elicits can be starkly different. frontiersin.orgnih.govpnas.org These responses are often innate and critical for survival, signaling danger, a potential food source, or other socially relevant information. nih.govpnas.org

For many species, including humans, the smell of cadaverine(2+) is strongly repulsive, signaling the presence of decaying flesh and potential pathogens. nih.govpnas.org This aversion is an innate protective mechanism. Research on zebrafish (Danio rerio) has shown a robust, olfactory-mediated avoidance behavior to cadaverine(2+). nih.govpnas.org Scientists have identified a specific high-affinity olfactory receptor, TAAR13c, in zebrafish that is a sensitive detector for cadaverine(2+), providing a molecular basis for this innate aversion. nih.govpnas.org

Conversely, for other animals, cadaverine(2+) is a powerful attractant. Carrion-feeding insects, such as burying beetles (Nicrophorus vespilloides), are drawn to the scent, which indicates a food source and a place to lay their eggs. pnas.orgpnas.org Interestingly, these beetles actively manage the microbial community on the carcass to reduce the levels of cadaverine(2+) and other putrefaction products, thereby preserving the carrion for their larvae. pnas.org For some vertebrate scavengers, like rats and goldfish, cadaverine(2+) can also act as a feeding attractant. pnas.org

Beyond attraction and repulsion, cadaverine(2+) can also function as a social cue. In rats, for example, the presence of cadaverine(2+) and putrescine has been shown to initiate the burial of dead conspecifics, a complex social behavior. nih.gov It can also be used for territorial marking in some feline species. pnas.org

Table 3: Animal Behavioral Responses to Cadaverine(2+)

| Animal Species | Behavioral Response | Type of Cue |

|---|---|---|

| Zebrafish (Danio rerio) | Strong avoidance | Repellent / Danger Signal nih.govpnas.org |

| Humans (Homo sapiens) | Repulsion / Aversion | Repellent / Danger Signal nih.govpnas.org |

| Burying Beetles (Nicrophorus vespilloides) | Attraction | Feeding / Oviposition Attractant pnas.orgpnas.org |

| Rats (Rattus norvegicus) | Feeding attraction; initiation of burial of dead | Attractant / Social Cue pnas.orgnih.gov |

| Goldfish (Carassius auratus) | Feeding attraction | Attractant pnas.org |

| Feline species | Territorial marking | Social Cue pnas.org |

Analytical Methodologies for Cadaverine 2+ Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of cadaverine(2+), enabling its separation from other biogenic amines and interfering compounds present in the sample matrix. The choice of chromatographic technique often depends on the sample type, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and precise method for the analysis of cadaverine(2+). creative-proteomics.com This technique offers high reproducibility and is compatible with a variety of sample types, including biological fluids and food products. creative-proteomics.com Due to the lack of a strong chromophore in the cadaverine(2+) molecule, a derivatization step is typically required to enhance its detection by UV-Vis or fluorescence detectors.

Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

Dansyl Chloride: Forms fluorescent dansyl derivatives. conicet.gov.ar

Benzoyl Chloride: Creates benzoylated derivatives that can be detected by UV absorption. oup.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. scirp.org The separation of benzoylated polyamines, including cadaverine (B124047), has been successfully achieved using a C18 column with an isocratic elution of methanol (B129727) and water. oup.com Another method for analyzing salivary diamines employed a monolithic reverse-phase silica (B1680970) gel column (RP-18e) with an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, allowing for complete separation in under five minutes. nih.gov

Table 1: HPLC Methods for Cadaverine(2+) Analysis

| Derivatizing Agent | Column Type | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA)/2-mercaptoethanol | Chromolith RP-18e (100 x 4.6 mm) | 55% Acetonitrile, 45% 0.01 M Phosphate Buffer (pH 6.8), 1% Isopropanol | UV (230 nm) | nih.gov |

| Benzoyl Chloride | C18 (5 µm) | Methanol:Water (64%, v/v) | UV (254 nm) | oup.com |

| Dansyl Chloride | Not Specified | Not Specified | Not Specified | conicet.gov.ar |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the quantification of cadaverine(2+), particularly for volatile or semi-volatile compounds. creative-proteomics.com Similar to HPLC, derivatization is necessary to increase the volatility and thermal stability of cadaverine(2+) for GC analysis. A common derivatization agent is pentafluoropropionic anhydride, which converts the amines into their perfluoropropionyl derivatives. researchgate.net

The use of a "cold on-column" injection technique combined with a base-deactivated fused silica capillary column has been shown to provide excellent resolution and symmetrical peaks for the direct GC analysis of putrescine and cadaverine. oup.com This method demonstrated good reproducibility, with relative standard deviations of 1% for peak areas and 0.03% for retention times. oup.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simpler and more cost-effective method for the qualitative or semi-quantitative analysis of biogenic amines, including cadaverine(2+). researchgate.netmdpi.com This technique is useful for screening a large number of samples. researchgate.net The separation is achieved on a stationary phase, typically a silica gel plate, with a suitable mobile phase. savemyexams.com

For the analysis of biogenic amines in fish products, a solvent system of acetone (B3395972) and ammonium (B1175870) hydroxide (B78521) (95:5) on a precoated silica gel plate has been used. researchgate.net The spots are often visualized by spraying with a reagent like ninhydrin. researchgate.netsavemyexams.com Dansyl derivatives of biogenic amines can also be separated by TLC using solvent systems such as chloroform-diethyl ether-triethylamine followed by chloroform-triethylamine. nih.gov While TLC is generally less precise than HPLC or GC, it can be a valuable tool for initial screening and quality control. researchgate.netresearchgate.net The detection limit for dansylated cadaverine has been reported to be 5 ng. nih.gov

Mass Spectrometry (MS) Detection and Quantification

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that is often coupled with chromatographic separation methods for the definitive identification and quantification of cadaverine(2+). creative-proteomics.com MS identifies compounds based on their mass-to-charge ratio (m/z), providing a high degree of specificity. creative-proteomics.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art analytical approach for cadaverine(2+) analysis. creative-proteomics.com This technique offers exceptional sensitivity and selectivity, making it ideal for complex biological samples. creative-proteomics.com LC-MS/MS allows for the simultaneous detection and quantification of multiple biogenic amines. creative-proteomics.com The enhanced specificity comes from the use of tandem mass spectrometry, which involves two stages of mass analysis, significantly improving the precision of detection. creative-proteomics.com

Derivatization is often employed to improve chromatographic retention and ionization efficiency. A method using 3-aminopyridyl-N-succinimidyl carbamate (B1207046) as a derivatization reagent has been developed for the sensitive and high-throughput analysis of amines. researchgate.net Another approach involves pre-column derivatization with succinimidylferrocenyl propionate, followed by reversed-phase LC separation and electrospray ionization (ESI) MS detection. researchgate.net

Table 2: LC-MS/MS Parameters for Cadaverine(2+) Analysis

| Derivatization Reagent | Ionization Mode | Key Features | Reference |

|---|---|---|---|

| 3-aminopyridyl-N-succinimidyl carbamate | Not Specified | Highly sensitive, high-throughput | researchgate.net |

| Succinimidylferrocenyl propionate | Electrospray Ionization (ESI) | Unambiguous identification by mass spectra | researchgate.net |

| Benzoyl chloride | Not Specified | Enables accurate analysis of biogenic amines | oup.com |

GC-MS (Gas Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly specific technique for the analysis of cadaverine(2+). creative-proteomics.com The gas chromatograph separates the volatile derivatives of cadaverine(2+), which are then identified and quantified by the mass spectrometer based on their unique mass spectra. creative-proteomics.com This method is capable of detecting very low levels of cadaverine(2+), making it suitable for trace analysis. creative-proteomics.com

A GC-MS method has been developed and validated for the determination of putrescine and cadaverine in the human brain, which involved a liquid-liquid extraction and a single-step derivatization. nih.gov Another study utilized a two-phase derivatization with isobutyl chloroformate for the quantification of 22 different amines, including cadaverine, in Port wine and grape juice. researchgate.net

Table 3: GC-MS Methods for Cadaverine(2+) Analysis

| Derivatization Reagent | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| Not Specified (single-step derivatization) | Human Brain | Validated method for putrescine and cadaverine determination. | nih.govekb.eg |

| Isobutyl Chloroformate | Port Wine, Grape Juice | Simultaneous quantification of 22 amines. | researchgate.net |

| Pentafluoropropionic anhydride | Shrimp | Distinguishes biogenic amines through chemical reaction. | researchgate.net |

Proton Transfer Reaction Mass Spectrometry (PTR-MS)

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive analytical technique used for the real-time monitoring of volatile organic compounds (VOCs), including cadaverine(2+). wikipedia.orgionicon.com This method utilizes the chemical ionization of trace gases in the air via proton transfer from hydronium ions (H₃O⁺).

The fundamental principle of PTR-MS involves the direct injection of a gaseous sample into a drift tube reactor. tofwerk.com Inside the reactor, H₃O⁺ ions, generated in an ion source, react with any VOCs present that have a higher proton affinity than water. tofwerk.com This "soft" ionization technique typically results in minimal fragmentation of the analyte molecules, which simplifies the resulting mass spectrum. rjleegroup.com The protonated molecules are then guided into a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer, for detection and quantification. wikipedia.org

Key advantages of PTR-MS include its high sensitivity, with detection limits often in the parts-per-trillion (ppt) range, and its rapid response time of less than 100 milliseconds, allowing for online and real-time measurements. ionicon.commontrose-env.com This makes it particularly suitable for applications like monitoring air quality and detecting food spoilage. wikipedia.orgrjleegroup.com Furthermore, PTR-MS often requires no sample preparation, as the ambient air or headspace of a sample can be analyzed directly. ionicon.comtofwerk.com The use of different reagent ions, such as NO⁺ and O₂⁺, can enhance the selectivity of the instrument. ionicon.commontrose-env.com

Table 1: Key Features of Proton Transfer Reaction Mass Spectrometry (PTR-MS)

| Feature | Description |

|---|---|

| Principle | Soft chemical ionization via proton transfer from H₃O⁺ ions to volatile organic compounds (VOCs). tofwerk.comrjleegroup.com |

| Sample Type | Gaseous samples, including ambient air and headspace of liquids or solids. tofwerk.com |

| Ionization | "Soft" ionization minimizes fragmentation of analyte molecules. rjleegroup.com |

| Detection | Real-time and simultaneous monitoring of multiple VOCs. ionicon.com |

| Sensitivity | High sensitivity with detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppqv) range. wikipedia.org |

| Response Time | Fast response time, typically around 100 milliseconds. wikipedia.orgionicon.com |

| Sample Preparation | Generally requires no sample preparation. ionicon.comtofwerk.com |

| Quantification | Allows for absolute quantification of VOC concentrations. ionicon.com |

Nuclear Magnetic Resonance (NMR)-based Metabolomics

Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful and non-destructive analytical approach for the comprehensive analysis of metabolites, including cadaverine(2+), in biological samples. nih.govresearchgate.net This technique provides detailed information about the structure and concentration of metabolites in complex mixtures, such as biofluids and tissue extracts. nih.govfrontiersin.org

The principle of NMR spectroscopy is based on the interaction of nuclear spins with an external magnetic field. frontiersin.org Different atomic nuclei within a molecule resonate at distinct frequencies, producing a unique spectral fingerprint. For metabolomics, ¹H NMR is the most commonly used nucleus due to its high natural abundance and sensitivity. frontiersin.orgfrontiersin.org The resulting spectrum provides a quantitative overview of all NMR-detectable metabolites in the sample. nih.gov

A significant advantage of NMR-based metabolomics is its high reproducibility and the minimal sample preparation required, often allowing for the analysis of intact samples. researchgate.netnih.gov This non-destructive nature permits the sample to be used for further analysis. researchgate.net While NMR is generally less sensitive than mass spectrometry (MS), it offers unambiguous metabolite identification and absolute quantification without the need for chromatographic separation. frontiersin.orgnih.gov The combination of NMR with MS can be a highly effective strategy for comprehensive metabolite identification. frontiersin.org

Table 2: Characteristics of NMR-based Metabolomics for Cadaverine(2+) Analysis

| Characteristic | Description |

|---|---|

| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information about metabolites. frontiersin.org |

| Sample Type | Biofluids (blood, urine, cerebrospinal fluid), tissue extracts, and cell culture media. nih.govresearchgate.net |

| Sample Preparation | Minimal sample preparation is required, often analyzing samples in their native state. researchgate.netnih.gov |

| Nature of Analysis | Non-destructive, allowing for the preservation and subsequent analysis of the sample. researchgate.net |

| Data Output | Provides a comprehensive metabolic profile, enabling the simultaneous identification and quantification of multiple metabolites. nih.gov |

| Reproducibility | High reproducibility and robustness compared to other techniques. researchgate.net |

| Sensitivity | Generally lower sensitivity compared to mass spectrometry. frontiersin.orgnih.gov |

| Identification | Allows for unambiguous identification of metabolites. researchgate.netnih.gov |

| Nuclei Used | ¹H is the most common, but ¹³C, ¹⁵N, and ³¹P can also be used. frontiersin.org |

Sample Preparation and Derivatization Strategies

Precolumn Derivatization

Precolumn derivatization is a widely employed strategy in the analysis of biogenic amines like cadaverine(2+), especially in conjunction with High-Performance Liquid Chromatography (HPLC). creative-proteomics.comknauer.net This process involves chemically modifying the analyte before its introduction into the chromatographic column to improve its detection and separation characteristics. creative-proteomics.com

The derivatization reaction typically targets the primary amine groups of cadaverine(2+), converting them into a more easily detectable derivative. Common derivatizing agents include ortho-phthalaldehyde (OPA) and dansyl chloride. knauer.netconicet.gov.ar For instance, OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, which can be detected with high sensitivity by a fluorescence detector. knauer.netnih.gov This method is known for its speed and suitability for automation. knauer.net Dansyl chloride derivatization also yields fluorescent products, enhancing the sensitivity of the analysis. conicet.gov.ar

The choice of derivatization reagent and reaction conditions, such as pH and temperature, is crucial for achieving complete and reproducible derivatization. knauer.netconicet.gov.ar Automated systems can be used to ensure the repeatability of the derivatization process. knauer.net

Table 3: Common Precolumn Derivatization Reagents for Cadaverine(2+)

| Derivatizing Agent | Detection Method | Key Features |

|---|---|---|

| ortho-Phthalaldehyde (OPA) | Fluorescence Detection | Rapid reaction, suitable for automation, forms highly fluorescent derivatives. knauer.netnih.gov |

| Dansyl Chloride | Fluorescence Detection | Forms stable and fluorescent derivatives, enhancing sensitivity. conicet.gov.ar |

| Succinimidylferrocenyl propionate | Mass Spectrometry | Allows for unambiguous identification by mass spectra. researchgate.net |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern and efficient sample preparation technique used for the extraction and preconcentration of trace analytes, including cadaverine(2+), from aqueous samples. researchgate.netthermofisher.com This method is characterized by its simplicity, speed, low solvent consumption, and high enrichment factors. researchgate.netthermofisher.com

The DLLME procedure involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a dispersive solvent (a solvent miscible in both the extraction solvent and the aqueous sample) into the sample solution. researchgate.netnih.gov This creates a cloudy state or emulsion, where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, providing a large surface area for mass transfer. nih.gov The analytes are extracted into the organic phase, which is then separated by centrifugation and collected for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.com

DLLME can be combined with in-situ derivatization, where the derivatizing reagent is included in the solvent mixture, allowing for simultaneous extraction and derivatization of the analytes. researchgate.net This approach has been successfully applied to the analysis of biogenic amines in food matrices. researchgate.net The selection of appropriate extraction and dispersive solvents is critical for achieving high extraction efficiency. researchgate.net

Table 4: Principles and Advantages of Dispersive Liquid-Liquid Microextraction (DLLME)

| Aspect | Description |

|---|---|